Product packaging for SR 142948(Cat. No.:CAS No. 184162-21-8)

SR 142948

Cat. No.: B1663775
CAS No.: 184162-21-8
M. Wt: 685.9 g/mol
InChI Key: LWULHXVBLMWCHO-UHFFFAOYSA-N
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Description

Overview of Neurotensin (B549771) and its Physiological and Pathophysiological Functions

Neurotensin (NT) is a 13-amino acid neuropeptide discovered in 1973, found extensively in both the central nervous system (CNS) and the gastrointestinal tract. nih.govwikipedia.orgfrontiersin.orgmdpi.comnih.gov It functions as a neurotransmitter or neuromodulator within the brain and as a hormone in the periphery. nih.govfrontiersin.orgnih.gov

Physiologically, neurotensin is involved in diverse processes, including analgesia, hypothermia, and the modulation of locomotor activity. nih.govwikipedia.orgfrontiersin.org In the gastrointestinal system, it influences pancreatic and biliary secretion, reduces gastric acid secretion, and promotes smooth muscle contraction and gut motility. nih.govwikipedia.orgmdpi.comnih.gov Within the CNS, NT plays a role in the regulation of dopamine (B1211576) pathways, control of anterior pituitary hormone secretion, muscle relaxation, central blood pressure, and inflammation. wikipedia.orgfrontiersin.orgnih.gov Furthermore, it has been implicated in reproductive functions such as ovulation and the acrosome reaction. mdpi.com

From a pathophysiological perspective, neurotensin has been linked to a variety of conditions. It is implicated in psychiatric disorders like schizophrenia, alcoholism, and drug abuse, as well as neurological conditions such as Parkinson's disease. nih.govfrontiersin.orgnih.govmdpi.com Notably, neurotensin is also associated with various cancers, including colorectal, pancreatic, prostate, breast, Ewing's sarcoma, and uterine leiomyomas, where it can act as a mitogen. nih.govwikipedia.orgmdpi.comcpu-bioinfor.orgresearchgate.netacs.orgunmc.eduiiarjournals.org The peptide interacts with and modulates several neurotransmitter systems, including dopaminergic, serotonergic, GABAergic, glutamatergic, and cholinergic systems. frontiersin.orgmdpi.comnih.govnih.govmdpi.com Neurotensin exerts its effects primarily through three well-characterized receptors: neurotensin receptor 1 (NTS1), neurotensin receptor 2 (NTS2), and neurotensin receptor 3 (NTS3, also known as sortilin). NTS1 and NTS2 are G-protein-coupled receptors, while NTS3 is a single transmembrane domain protein. mdpi.comnih.govmdpi.comresearchgate.net Most of the known central and peripheral effects of neurotensin are mediated through NTS1. researchgate.net

Rationale for Targeting Neurotensin Receptors in Research

The widespread involvement of neurotensin in both normal physiological processes and various disease states provides a strong rationale for targeting its receptors in research. A key motivation is the overexpression of the neurotensin subtype 1 receptor (NTS1R) in numerous human cancers, such as pancreatic ductal adenocarcinoma, Ewing's sarcoma, colon carcinoma, prostate, and breast cancer. researchgate.netacs.orgunmc.eduiiarjournals.org This makes NTS1R an attractive molecular target for both diagnostic and therapeutic applications, particularly in nuclear oncology. researchgate.netacs.org

Beyond cancer, targeting neurotensin receptors holds potential for developing novel therapeutic agents for central nervous system disorders. Neurotensin receptor analogs are being investigated for their ability to modulate dysregulated neurotransmitter systems in conditions like schizophrenia, drug addiction, and autism. mdpi.comresearchgate.net However, neurotensin itself presents limitations as a research and therapeutic tool due to its poor in vivo stability and limited ability to cross the blood-brain barrier. durham.ac.uk Therefore, the development of non-peptide antagonists that can effectively block neurotensin receptor function is crucial for advancing research and drug discovery in this area. durham.ac.uk

Historical Context of Non-Peptide Neurotensin Receptor Antagonist Development

The pursuit of orally active neurotensin antagonists led to the identification of SR 48692 (Meclinertant), which marked a significant milestone as the first non-peptide antagonist of the neurotensin receptor. wikipedia.orgnewdrugapprovals.orgnih.gov

SR 48692 is a selective non-peptide antagonist primarily targeting NTS1. cpu-bioinfor.orgwikipedia.orgnewdrugapprovals.orgresearchgate.net It competitively inhibits the binding of radiolabeled neurotensin to cell membranes, with IC50 values of 15.3 nM and 20.4 nM for HT29 and N1E115 cell membranes, respectively. SR 48692 has been instrumental in exploring the interactions between neurotensin and other neurotransmitters in the brain, demonstrating anxiolytic, anti-addictive, and memory-impairing effects in animal studies. wikipedia.orgnewdrugapprovals.org It has also been shown to attenuate the locomotor response to acute cocaine and delay the development of cocaine sensitization. nih.gov While primarily selective for NTS1, SR 48692 exhibits binding to NTS2 and NTS3 at higher concentrations. durham.ac.uk

The subsequent development of SR 142948 (also referred to as SR 142948A) represented a notable advancement in neurotensin receptor antagonism. This compound is characterized as an extremely potent non-peptide neurotensin receptor antagonist, retaining key advantages of its predecessor, SR 48692, such as oral bioavailability, long duration of action, and good brain access, without exhibiting intrinsic agonist activity. medchemexpress.commedchemexpress.comnih.govresearchgate.netacs.org

A crucial distinction between this compound and SR 48692 lies in their spectrum of activity and potency. This compound demonstrates higher affinity for neurotensin receptors, with IC50 values ranging from 0.32 to 3.96 nM and Ki values below 10 nM. medchemexpress.commedchemexpress.comcaymanchem.com In comparison, SR 48692 displaced human NTS1 binding with 20 to 100 times less potency than this compound. nih.gov This enhanced potency and a wider spectrum of activity for this compound are attributed to its ability to inhibit multiple neurotensin receptor subtypes, whereas SR 48692 did not distinguish between high and low-affinity neurotensin binding sites as effectively. nih.govresearchgate.netacs.orgnih.gov

Research findings highlight the superior antagonistic profile of this compound. Unlike SR 48692, this compound effectively blocks both hypothermia and analgesia induced by intracerebroventricular injection of neurotensin in mice and rats. nih.govresearchgate.netacs.org It also attenuates amphetamine-induced hyperactivity and is orally active in vivo, blocking neurotensin-induced steering behavior. medchemexpress.commedchemexpress.com The ability of this compound to cross the blood-brain barrier further enhances its utility as a research tool. medchemexpress.commedchemexpress.com

A comparative overview of the binding affinities of SR 48692 and this compound is presented below:

CompoundTarget ReceptorIC50 / Ki (nM)NotesReferences
SR 48692NTS1 (apparent affinity, Ke)36Selective for NTS1 over NTS2
SR 48692HT29 cell membranes15.3 (IC50)Competitively inhibits [125I]-neurotensin binding
SR 48692N1E115 cell membranes20.4 (IC50)Competitively inhibits [125I]-neurotensin binding
SR 48692NTR12.6 ± 0.2 (Ki)Displaces radiolabeled NT durham.ac.uk
SR 48692NTR2418 ± 82.2 (Ki)Higher concentrations durham.ac.uk
SR 48692NTR3238 ± 46 (IC50)Higher concentrations durham.ac.uk
This compoundh-NTR1-CHO cells1.19 (IC50)Potent non-peptide antagonist medchemexpress.commedchemexpress.com
This compoundHT-29 cells0.32 (IC50)Potent non-peptide antagonist medchemexpress.commedchemexpress.com
This compoundAdult rat brain3.96 (IC50)Potent non-peptide antagonist medchemexpress.commedchemexpress.com
This compoundHT-29 cells (inositol monophosphate formation)3.9 (IC50)Antagonizes NT-induced effect medchemexpress.commedchemexpress.comnih.govresearchgate.net
This compoundh-NTR1-CHO cells (intracellular calcium mobilization)1, 10 nM (antagonizes)Antagonizes NT-stimulated effect medchemexpress.commedchemexpress.comnih.govresearchgate.net

This compound represents an original and highly potent neurotensin receptor antagonist. nih.gov The elucidation of its X-ray structure, along with comparisons to SR 48692 and levocabastine, has provided valuable insights into the potential recognition processes of neurotensin receptor subtypes. nih.gov

While SR 48692 contains an adamantane (B196018) moiety, pyrazole, dimethoxyphenyl, and quinolinyl structures, the chemical structure of this compound is described as 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid. researchgate.net These structural differences are believed to contribute to this compound's broader spectrum of activity and significantly higher potency compared to SR 48692. nih.govresearchgate.netacs.orgnih.gov The enhanced properties of this compound make it a superior research tool for further exploring the therapeutic potential of neurotensin receptor antagonism, particularly in the study of psychiatric disorders. medchemexpress.commedchemexpress.comnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H51N5O6 B1663775 SR 142948 CAS No. 184162-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWULHXVBLMWCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415529
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184162-64-9
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184162-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-142948
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Sr 142948 Action

Intracellular Signaling Modulation by this compound

This compound exerts its antagonistic effects by modulating several key intracellular signaling pathways typically activated by neurotensin (B549771).

Inhibition of Inositol (B14025) Monophosphate (IP1) Formation

Neurotensin receptor 1 (NTSR1) signaling is known to activate phospholipase C (PLC), which subsequently initiates the phosphatidyl-inositol-diphosphate pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol, ultimately resulting in IP1 formation nih.govfrontiersin.org. This compound effectively antagonizes this neurotensin-induced IP1 formation. In HT-29 cells, this compound inhibits NT-induced inositol monophosphate formation with an IC50 of 3.9 nM medchemexpress.comresearchgate.netmedchemexpress.comtargetmol.comresearchgate.netnih.govacs.org. Furthermore, it antagonizes IP1 production stimulated by NT in h-NTR1-CHO cells in a concentration-dependent manner medchemexpress.commedchemexpress.comresearchgate.net. Notably, SR 142948A, at concentrations up to 1 µM, does not affect the basal levels of IP1 researchgate.net.

Table 1: Inhibition of Inositol Monophosphate (IP1) Formation by this compound

Cell Line/TissueIC50 (nM)Reference
HT-29 cells3.9 medchemexpress.comresearchgate.netmedchemexpress.comtargetmol.comresearchgate.netnih.govacs.org
h-NTR1-CHO cellsConcentration-dependent antagonism medchemexpress.commedchemexpress.comresearchgate.net

Antagonism of Intracellular Calcium Mobilization

Neurotensin receptor activation, particularly NTSR1, leads to the mobilization of intracellular calcium nih.govguidetopharmacology.org. This compound acts as an antagonist to this process. Studies in h-NTR1-CHO cells have shown that this compound, at concentrations of 1 and 10 nM, antagonizes intracellular calcium mobilization stimulated by neurotensin within 60-80 seconds medchemexpress.commedchemexpress.comresearchgate.netacs.org. While SR 142948A has been observed to enhance inositol phosphate (B84403) formation and subsequent calcium immobilization in CHO cells transfected with human NTSR2 cDNA, its primary antagonistic role concerning NTS1-mediated calcium mobilization is well-established frontiersin.org.

Influence on Gene Expression (e.g., c-fos, krox24)

Neurotensin binding to the human NTS1 receptor stimulates the transcription of immediate early genes such as c-fos and krox24 guidetopharmacology.org. As an antagonist, this compound inhibits this stimulatory effect. Research indicates that this compound, at a concentration of 1 µM for 90 minutes, inhibits the expression of both c-fos and krox24 in CHO-hNT1-R cells medchemexpress.commedchemexpress.com.

G-Protein Coupling and Allosteric Modulation Studies

Neurotensin receptors, including NTS1 and NTS2, belong to the superfamily of G protein-coupled receptors (GPCRs) wikipedia.orgguidetopharmacology.orgeurofinsdiscovery.com. NTSR1 signaling is typically associated with the activation of phospholipase C (PLC) through its coupling to the Gαq/11 subunit frontiersin.org. This compound functions as a competitive NTSR1 antagonist and inverse agonist researchgate.net. Studies have utilized this compound to assess ligand-induced activation of Gα proteins, confirming its role in modulating GPCR function researchgate.net. The binding of this compound has also been used as an indicator of pharmacologically intact receptor folding in GPCR purification studies domainex.co.uk. While the compound's direct allosteric modulation is not explicitly detailed, its antagonistic action is intricately linked to the G-protein coupling mechanisms of neurotensin receptors.

Receptor Localization and Distribution in Research Models

The distribution of neurotensin receptors is crucial for understanding the physiological roles of neurotensin and the therapeutic potential of its antagonists.

Brain Regional Distribution Mapping (e.g., rat brain)

This compound exhibits antagonistic activity in adult rat brain, with an IC50 of 3.96 nM medchemexpress.commedchemexpress.comtargetmol.com. The regional distribution of [3H]SR 142948A binding in the rat brain closely mirrors the distribution of [125I]neurotensin binding nih.gov. [3H]SR 142948A binds with high affinity to both neurotensin NT1 and NT2 receptors in the rat brain, demonstrating dissociation constants (Kd) of 6.8 nM for NT1 and 4.8 nM for NT2 nih.gov. This binding in brain membrane homogenates is specific, time-dependent, reversible, and saturable, indicating binding to an apparently homogeneous population of sites nih.gov.

The NTS1 receptor is widely distributed throughout the brain, including regions such as the cerebral cortex (cingulate and paraolfactory gyrus), basal ganglia (caudate nucleus, putamen, nucleus accumbens), limbic system (basal and central amygdaloid nucleus), and brainstem (substantia nigra, ventral tegmental area) guidetopharmacology.org. In contrast, the NTS2 receptor's distribution is more confined to brain areas involved in the descending control of nociception, such as the periaqueductal gray and dorsal raphe .

Table 2: this compound Binding Affinities in Rat Brain

Receptor TypeKd (nM)Reference
NT16.8 nih.gov
NT24.8 nih.gov

Cellular Expression in Model Systems (e.g., HT-29 cells, CHO cells)

This compound's activity has been extensively characterized in established cellular model systems, particularly HT-29 and CHO cells, which serve as valuable tools for studying neurotensin receptor interactions.

HT-29 Cells HT-29 cells are a human colon adenocarcinoma cell line that naturally expresses the human high-affinity neurotensin receptor (NT1) uni.lu. In this model system, this compound demonstrates potent antagonistic activity. It effectively inhibits the specific binding of [125I-Tyr3]-NT to HT-29 cell membranes with a low half-maximal inhibitory concentration (IC50) wikipedia.orgwmcloud.orgcpu-bioinfor.orgctdbase.orgarxiv.org. Furthermore, this compound antagonizes neurotensin-induced inositol monophosphate (IP1) formation in HT-29 cells, indicating its ability to block key intracellular signaling cascades initiated by neurotensin wikipedia.orgwmcloud.orgcpu-bioinfor.orgctdbase.orgarxiv.orgwikipedia.org.

CHO Cells Chinese Hamster Ovary (CHO) cells are frequently used in research due to their ability to stably express recombinant receptors. CHO cells transfected with the human high-affinity NT receptor (h-NTR1-CHO) have been instrumental in characterizing this compound's effects wikipedia.orguni.lu. In these cells, this compound inhibits [125I-Tyr3]-NT binding wikipedia.orgwmcloud.orgcpu-bioinfor.orgctdbase.orgarxiv.org. It also antagonizes neurotensin-stimulated production of IP1 and intracellular calcium mobilization in a concentration-dependent manner wikipedia.orgcpu-bioinfor.orgctdbase.org. Beyond these immediate signaling events, this compound has been shown to inhibit the expression of early immediate genes such as c-fos and krox24 in CHO-hNT1-R cells, highlighting its influence on gene regulation pathways wikipedia.orgcpu-bioinfor.org.

The following table summarizes key IC50 values for this compound in these cellular model systems:

Cellular Model SystemAssayIC50 (nM)Reference
HT-29 cells[125I-Tyr3]NT binding inhibition0.32 wikipedia.orgwmcloud.orgcpu-bioinfor.orgctdbase.orgarxiv.org
HT-29 cellsNT-induced inositol monophosphate formation3.9 wikipedia.orgwmcloud.orgcpu-bioinfor.orgctdbase.orgarxiv.orgwikipedia.org
h-NTR1-CHO cells[125I-Tyr3]NT binding inhibition1.19 wikipedia.orgwmcloud.orgcpu-bioinfor.orgctdbase.orgarxiv.org

Pharmacological Efficacy and Neurobiological Research Applications of Sr 142948

Central Nervous System Research

Effects on Dopamine (B1211576) Release (e.g., ventral tegmental area, nucleus accumbens)
Glutamatergic Transmission Influence

Behavioral Pharmacology Studies

SR 142948 has been extensively investigated in various behavioral pharmacology models, demonstrating its capacity to modulate neurotensin-mediated effects across different physiological and pathological conditions.

Amphetamine-Induced Hyperactivity Attenuation

This compound has been shown to attenuate amphetamine-induced hyperactivity . Research indicates that virally mediated overexpression of the neurotensin (B549771) 1 (NT1) receptor in the nucleus accumbens counteracted d-amphetamine-induced hyperlocomotion and rearing jneurosci.org. Notably, SR 142948A was observed to block the inhibition of dizocilpine-induced hyperlocomotion that was mediated by the overexpression of the NT1 receptor jneurosci.org. While systemic administration of SR 142948A did not significantly impact stimulant-induced hyperlocomotion, its injection into the ventral tegmental area (VTA) prior to amphetamine exposure effectively prevented the development of sensitization nih.govmdpi.com. Furthermore, SR 142948A dose-dependently attenuated d-amphetamine-induced disruption of prepulse inhibition (PPI) nih.gov.

Turning Behavior Inhibition (e.g., unilateral intrastriatal NT injection)

SR 142948A dose-dependently inhibits the turning behavior induced by unilateral intrastriatal injection of neurotensin (NT) in mice researchgate.netcaymanchem.commedchemexpress.comnih.govresearchgate.net. This inhibition exhibits a biphasic profile, similar to that observed with SR 48692 researchgate.netresearchgate.net. Studies have shown that this compound administered orally at a dose of 2 µg/kg inhibited turning behavior induced by 10 pg/mouse of NT medchemexpress.com. The maximal and significant antagonism was observed between 1 and 2 hours following administration medchemexpress.com.

Table 1: Inhibition of Turning Behavior by SR 142948A

ModelAdministration RouteDoseEffectCitation
Unilateral intrastriatal NT injection (mice)Oral0.04–640 x 10-3 mg/kgDose-dependent inhibition with biphasic profile researchgate.netnih.gov
Unilateral intrastriatal NT injection (mice)Oral2 µg/kgInhibited turning behavior induced by 10 pg/mouse NT medchemexpress.com
NT-evoked acetylcholine (B1216132) release (rat striatum)Intraperitoneal0.1 mg/kgCompletely antagonizes NT-evoked acetylcholine release researchgate.netnih.gov
Analgesic Effects and Pain Modulation

This compound plays a significant role in modulating pain, both by reversing neurotensin-induced analgesia and by influencing chronic pain models.

SR 142948A, when administered orally, effectively blocks analgesia that is induced by intracerebroventricular (i.c.v.) injection of neurotensin in both mice and rats researchgate.netcaymanchem.comnih.govresearchgate.net. In in vitro studies, neurotensin (100–300 nM) was observed to produce an inward current in subpopulations of opioid-sensitive and insensitive periaqueductal grey (PAG) neurons nih.gov. This neurotensin-induced current was completely abolished by the presence of SR 142948A at a concentration of 300 nM nih.gov.

Table 2: Reversal of NT-Induced Analgesia by SR 142948A

Effect ReversedAdministration RouteSpeciesCitation
NT-induced analgesiaOralMice, Rats researchgate.netcaymanchem.comnih.govresearchgate.net
NT-induced inward current in PAG neuronsIn vitroRat nih.gov

This compound has demonstrated efficacy in modulating chronic pain models. In studies involving models of persistent pain, such as complete Freund's adjuvant (CFA)-induced inflammatory pain and spared nerve injury (SNI)-induced neuropathic pain, pretreatment with SR-142948 effectively blocked the antinociceptive effect observed after chemogenetic stimulation of neurotensin-expressing lateral hypothalamic area (LHA^Nts) neurons nih.gov. This finding suggests that the alleviation of chronic pain by LHA^Nts neurons is dependent on neurotensin receptor signaling nih.gov.

Reversal of NT-Induced Analgesia
Hypothermia Reversal

SR 142948A has been shown to block hypothermia induced by intracerebroventricular (i.c.v.) injection of neurotensin in mice and/or rats when administered orally researchgate.netcaymanchem.comnih.govresearchgate.net. Oral administration of this compound at doses ranging from 0 to 10 mg/kg partially but significantly blocked NT-induced hypothermia, achieving 53% blockade at 2 mg/kg in rats and 54% blockade at 4 mg/kg in mice medchemexpress.com.

Table 3: Reversal of NT-Induced Hypothermia by SR 142948A

Effect ReversedAdministration RouteDose (Oral)SpeciesPercentage BlockadeCitation
NT-induced hypothermiaOral2 mg/kgRats53% medchemexpress.com
NT-induced hypothermiaOral4 mg/kgMice54% medchemexpress.com
NT-induced hypothermiaOralVariousMice, RatsComplete blockade at higher doses researchgate.netcaymanchem.comnih.govresearchgate.net
Research on Psychiatric Disorders

This compound has been extensively utilized in preclinical research to investigate the role of neurotensin neurotransmission in various psychiatric conditions and related behavioral paradigms medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.eu.

Effects on Stimulant-Induced Behaviors (e.g., MDMA)

Research has explored the impact of this compound on behaviors induced by psychostimulants, such as 3,4-methylenedioxymethamphetamine (MDMA). Acute administration of SR 142948A has been shown to inhibit MDMA-elicited locomotor activity in mice unich.itnih.gov. Furthermore, SR 142948A pretreatment did not affect the acquisition of conditioned place preference (CPP) induced by MDMA but effectively abolished the expression of this behavior nih.govresearchgate.net. Studies have also indicated that MDMA transiently up-regulates neurotensin mRNA levels in the mouse striatum, suggesting a role for endogenous neurotensin in both acute locomotor activity and the expression of CPP induced by MDMA nih.gov.

Schizophrenia Animal Models (e.g., sensorimotor gating, prepulse inhibition, latent inhibition)

This compound has been instrumental in understanding the involvement of neurotensin in animal models of schizophrenia, particularly concerning sensorimotor gating deficits like prepulse inhibition (PPI) and latent inhibition (LI) nih.govresearchgate.netjneurosci.orgnih.govresearchgate.netresearchgate.netnih.gov. Neurotensin neurotransmission is considered critically involved in the behavioral effects of antipsychotic drugs nih.govjneurosci.org.

Studies have demonstrated that SR 142948A can block the PPI-restoring effects of typical and atypical antipsychotic drugs, such as haloperidol (B65202) and quetiapine (B1663577), in isolation-reared animals that exhibit PPI deficits nih.govresearchgate.netjneurosci.orgnih.gov. This suggests that neurotensin receptor antagonism interferes with the antipsychotic-like actions of these drugs nih.govresearchgate.net.

In the latent inhibition (LI) paradigm, SR 142948A prevented the normal acquisition of LI and also blocked the enhancement of LI induced by haloperidol nih.govjneurosci.orgnih.govresearchgate.net. This indicates that endogenous neurotensin signaling, mediated via NTS1 receptors, plays a crucial role in these cognitive processes nih.govjneurosci.org.

Furthermore, SR 142948A has been shown to dose-dependently attenuate d-amphetamine- and dizocilpine-induced PPI disruption and to enhance apomorphine-induced PPI disruption researchgate.netnih.gov. It also prevented the induction of c-fos mRNA expression in mesolimbic terminal fields (including the prefrontal cortex, lateral septum, nucleus accumbens, and ventral subiculum) that is typically induced by psychostimulants like d-amphetamine, apomorphine, and dizocilpine (B47880) nih.gov.

Alcohol Use Disorders Research

This compound, as a neurotensin receptor antagonist with blood-brain permeability, has been considered a potential tool for psychiatric disorder research, which includes alcohol use disorders (AUDs) medchemexpress.commedchemexpress.comtargetmol.com. While neurotensin and its receptors are implicated in substance use disorders, direct detailed research findings specifically on this compound's effects on alcohol consumption or related behaviors in AUD models are limited in the provided search results. However, it is noted that SR 142948A, along with SR 48692, exhibits inverse agonism by inhibiting basal activity and antagonizing NTR1-dependent activity nih.gov.

Memory and Cognitive Function Studies

Research investigating the role of this compound in memory and cognitive function has yielded specific findings. In a study utilizing a delayed nonmatch-to-position radial arm-maze task in rats, the administration of the NTS1/2-receptor antagonist this compound prior to the information trial did not affect retention-trial errors nih.govnih.gov. This suggests that, at least under the tested conditions and administration route, systemic administration of this compound may not impair memory nih.gov. This finding contrasts with studies on neurotensin NTS1 receptor agonists, which have shown improvements in some aspects of cognitive functioning, including learning procedures and prepulse inhibition nih.govnih.gov.

Conditioned Reward Mediation

This compound has been employed to explore the mediation of conditioned reward behaviors. In studies involving MDMA, pretreatment with SR 142948A abolished the expression of conditioned place preference (CPP) induced by MDMA, although it did not impact the acquisition phase of this behavior nih.govresearchgate.net. This indicates a role for endogenous neurotensin in the manifestation of MDMA-induced reward nih.gov. Furthermore, SR 142948A has been shown to block the inhibition of dizocilpine-induced hyperlocomotion that is mediated by the overexpression of the neurotensin 1 (NT1) receptor in the nucleus accumbens, highlighting its involvement in the modulation of mesolimbic dopamine system activation jneurosci.org.

Electrophysiological Investigations (e.g., rat ventral pallidum neurons)

Electrophysiological studies have utilized this compound to investigate its effects on neuronal activity, particularly in the rat ventral pallidum. In one study, this compound was compared with other neurotensin receptor antagonists (like SR48692) and antipsychotic drugs (haloperidol and clozapine) concerning their effects on the neuronal firing rate in the two ventral pallidal areas of anesthetized adult rats nih.govchez-alice.fr. While SR48692 was observed to induce a dose-dependent inhibition of firing rate in two-thirds of neurons in the ventromedial part of the ventral pallidum, the specific electrophysiological effects of this compound on these neurons were not detailed in the provided abstract, though it was part of the comparative study nih.gov.

Peripheral System Research

This compound has been a valuable tool in investigating the peripheral actions of neurotensin, particularly in areas such as gastrointestinal motility, inflammatory processes, and ovarian vascular permeability.

Gastrointestinal Motility Studies (e.g., human colonic muscle strips)

Research involving human colonic circular smooth muscle strips has demonstrated that this compound competitively antagonizes neurotensin-induced contractions. nih.govnih.gov Neurotensin itself potently and dose-dependently contracts these muscle strips, with observed regional differences in potency and efficacy between the transverse and distal colon. For instance, the half-maximal effective concentration (EC₅₀) for neurotensin was 3.6 nM in the transverse colon and 7.5 nM in the distal colon, with maximal effects reaching 70% and 55% of 0.1 mM carbachol, respectively. nih.govnih.gov

This compound, when applied at concentrations ranging from 10 nM to 1 µM, showed similar affinities in antagonizing neurotensin responses in both transverse and distal colon segments. The pA₂ values were 8.71 in the transverse colon and 8.45 in the distal colon, with slopes of 0.98 and 0.99, respectively. nih.govnih.gov These findings suggest that this compound effectively blocks neurotensin's contractile effects in human colonic muscle, indicating the presence of non-neuronal neurotensin receptors in these tissues. nih.govnih.gov

Table 1: Antagonistic Activity of this compound on Neurotensin-Induced Contractions in Human Colonic Muscle Strips

Colonic SegmentpA₂ ValueSlope
Transverse Colon8.710.98
Distal Colon8.450.99

Data derived from studies using this compound at concentrations of 10 nM–1 µM. nih.govnih.gov

Inflammatory Processes Modulation (e.g., murine asthma models)

In murine models of hapten-induced asthma, neurotensin has demonstrated anti-inflammatory activity, alleviating airway hyperreactivity and reducing inflammatory cell accumulation in bronchoalveolar lavage fluid (BALF). nih.govnih.govresearchgate.net These beneficial effects of neurotensin were notably inhibited by pretreatment with this compound, indicating that these actions are mediated through NTR1 receptors. nih.govnih.govresearchgate.net

Specifically, neurotensin reduced levels of interleukin-13 (IL-13) and tumor necrosis factor-alpha (TNF-α) in BALF, as well as IL-17A, IL-12p40, RANTES, mouse mast cell protease, and malondialdehyde in lung homogenates. nih.govnih.gov While this compound reverted the post-neurotensin decrease in TNF-α, it did not antagonize neurotensin's anti-inflammatory activity on other interleukin production, suggesting the involvement of other pathways beyond NTR1 in certain aspects of neurotensin's ameliorative action in asthma. nih.govnih.gov

Table 2: Effect of this compound on Neurotensin-Mediated Anti-inflammatory Effects in Murine Asthma Models

Inflammatory MarkerNeurotensin EffectThis compound Impact on Neurotensin Effect
Airway HyperreactivityReducedInhibited
Leukocyte Accumulation (BALF)ReducedInhibited
TNF-α (BALF)ReducedReverted (increased)
IL-13 (BALF)ReducedNo Antagonism
IL-17A (Lung)ReducedNo Antagonism
IL-12p40 (Lung)ReducedNo Antagonism
RANTES (Lung)ReducedNo Antagonism
Mouse Mast Cell Protease (Lung)ReducedNo Antagonism
Malondialdehyde (Lung)ReducedNo Antagonism

Data derived from studies in dinitrofluorobenzene-sensitized/dinitrobenzene sulphonic acid-challenged mice. nih.govnih.gov

Ovarian Vascular Permeability Research

This compound has been employed in studies investigating ovarian vascular permeability, particularly in the context of ovulation. Neurotensin (NTS) is a crucial paracrine mediator of ovulation, with its expression significantly increasing in granulosa cells following the luteinizing hormone surge. researchgate.netpatsnap.comnih.govnih.gov

In studies involving cynomolgus macaques, injection of this compound into the dominant follicle resulted in vascular dysregulation. researchgate.netpatsnap.comnih.govnih.gov Histological analysis of follicles treated with this compound revealed increased red blood cell extravasation and pooling within the follicle antrum compared to control groups. researchgate.netpatsnap.comnih.gov Additionally, these follicles showed dysregulated capillary formation and reduced luteinization of the granulosa cell layer. researchgate.netpatsnap.comnih.gov These findings collectively suggest that this compound, as a general NTS receptor antagonist, disrupts the normal NTS-mediated regulation of follicular vascular permeability, highlighting the critical role of neurotensin in maintaining vascular integrity and function during ovulation. researchgate.netpatsnap.comnih.govnih.gov

Table 3: Impact of this compound on Ovarian Follicle Parameters in Cynomolgus Macaques

ParameterEffect of this compound Injection
Follicle Rupture SitesSmaller or Absent
Red Blood Cell ExtravasationIncreased
Red Blood Cell PoolingIncreased
Capillary FormationDysregulated
Granulosa Cell LuteinizationReduced

Data derived from studies involving direct follicular injection in cynomolgus macaques. researchgate.netpatsnap.comnih.gov

Methodological Considerations and Advanced Research Techniques Employing Sr 142948

In Vitro Experimental Models

In vitro studies employing SR 142948 have provided critical insights into its binding characteristics and functional antagonism at the cellular and molecular levels.

Cell Line-Based Assays (e.g., HT-29 cells, CHO cells)

This compound demonstrates nanomolar affinities for neurotensin (B549771) receptors and effectively displaces the specific binding of [³H]SR 48692, another neurotensin receptor antagonist. wikipedia.orgwikipedia.orgwikipedia.org In human HT-29 cells, this compound antagonizes neurotensin-induced inositol (B14025) monophosphate (IP1) formation with an IC₅₀ of 3.9 nM. wikipedia.orgwikipedia.orgwikipedia.org Similarly, in Chinese hamster ovary (CHO) cells stably transfected with the human neurotensin receptor 1 (h-NTR1-CHO cells), SR 149248 antagonizes intracellular calcium mobilization induced by neurotensin. wikipedia.orgwikipedia.orgwikipedia.org

Binding assays further confirm the high potency of this compound. It inhibits the specific binding of [¹²⁵I-Tyr³]neurotensin to h-NTR1-CHO cell membranes with an IC₅₀ of 1.19 nM and to HT-29 cell membranes with an IC₅₀ of 0.32 nM. wikipedia.org this compound also antagonizes neurotensin-stimulated IP1 formation in both h-NTR1-CHO and HT-29 cells in a concentration-dependent manner. wikipedia.org Furthermore, this compound (at concentrations of 1 nM and 10 nM) has been shown to antagonize intracellular calcium mobilization stimulated by neurotensin in h-NTR1-CHO cells. wikipedia.org Beyond receptor antagonism, this compound (1 µM) has been observed to inhibit the expression of c-fos and krox24 in CHO-hNT1-R cells. wikipedia.org Comparative studies indicate that this compound is generally more potent than SR 48692 in these in vitro systems. nih.gov Both this compound and SR 48692 inhibit labeled neurotensin-specific binding to human neurotensin receptor 2 (NT₂) expressed in CHO cells with comparable nanomolar affinities. nih.gov

Table 1: this compound IC₅₀ Values in Cell Line-Based Assays

Assay TypeCell Line / ReceptorIC₅₀ (nM)Reference
Inositol Monophosphate (IP1) FormationHT-29 cells3.9 wikipedia.orgwikipedia.orgwikipedia.org
[¹²⁵I-Tyr³]NT Specific BindingHT-29 cell membranes0.32 wikipedia.org
[¹²⁵I-Tyr³]NT Specific Bindingh-NTR1-CHO cells1.19 wikipedia.org

Membrane Homogenate Binding Assays (e.g., rat brain, guinea pig brain)

This compound has been characterized for its binding properties in membrane homogenates from various tissues. In adult rat brain membranes, SR 142948A inhibits [¹²⁵I-Tyr³]neurotensin specific binding and exhibits identical nanomolar affinities for both high-affinity and low-affinity neurotensin binding sites, even in the presence or absence of levocabastine. wikipedia.org The IC₅₀ for this compound in adult rat brain is reported as 3.96 nM. wikipedia.org

Detailed studies using [³H]SR 142948A as a radioligand in rat brain membrane homogenates revealed binding to an apparently homogeneous population of sites with a K_d of 3.5 nM and a B_max value of 508 fmol/mg of protein. wikipedia.org This binding was competitively inhibited by SR 142948A itself, SR 48692, and neurotensin. wikipedia.org Further analysis showed that [³H]SR 142948A bound with similar affinities to both levocabastine-insensitive neurotensin receptor 1 (NT₁) (representing 20% of total binding) and levocabastine-sensitive neurotensin receptor 2 (NT₂) (representing 80% of receptors) in rat brain, with K_d values of 6.8 nM and 4.8 nM, respectively. wikipedia.org These findings suggest that [³H]SR 142948A is a potent radioligand capable of recognizing both NT₁ and NT₂ receptors with high affinity in the rat brain. wikipedia.org

In guinea pig brain membranes, SR 142948A completely displaces the specific binding of [³H]SR 48692 with higher potency compared to unlabeled SR 48692, exhibiting an IC₅₀ of 0.30 ± 0.05 nM and a K_i of 0.17 nM. wikipedia.org In human umbilical vein endothelial cells (HUVEC), SR 142948A inhibited [¹²⁵I]-neurotensin binding with an IC₅₀ of 0.24 ± 0.01 nM.

Table 2: this compound Binding Affinities in Membrane Homogenate Assays

Tissue / ReceptorAssay TypeParameter (Value)Reference
Adult Rat Brain[¹²⁵I-Tyr³]NT BindingIC₅₀ = 3.96 nM wikipedia.org
Adult Rat Brain (NT₁ sites)[³H]SR 142948A BindingK_d = 6.8 nM wikipedia.org
Adult Rat Brain (NT₂ sites)[³H]SR 142948A BindingK_d = 4.8 nM wikipedia.org
Guinea Pig Brain Membranes[³H]SR 48692 DisplacementIC₅₀ = 0.30 ± 0.05 nM, K_i = 0.17 nM wikipedia.org
Human Umbilical Vein Endothelial Cells (HUVEC)[¹²⁵I]-Neurotensin BindingIC₅₀ = 0.24 ± 0.01 nM

Primary Cell Culture Systems (e.g., macaque ovarian microvascular endothelial cells)

Research using primary cell culture systems has highlighted the role of neurotensin and the impact of its antagonists like this compound in specific biological processes. In macaque ovarian microvascular endothelial cells (mOMECs), neurotensin (NTS) has been shown to significantly increase cell migration while simultaneously decreasing monolayer permeability in in vitro studies. cenmed.commims.comwmcloud.orgwikimedia.org

The involvement of specific neurotensin receptors in these effects has been investigated using selective antagonists. The neurotensin receptor 1 (NTSR1) antagonist SR 48692, or genetic knockdown of NTSR1 via siRNA, abrogated the ability of NTS to stimulate mOMEC migration and reduce monolayer permeability. mims.comwmcloud.org Similarly, experiments performed with the Sortilin 1 (SORT1) antagonist AF38469, or siRNA knockdown of SORT1, also resulted in the ablation of NTS-mediated changes in migration and permeability. mims.comwmcloud.org These findings collectively implicate both NTSR1 and SORT1 as critical mediators of NTS-stimulated angiogenesis in the ovulatory follicle. mims.comwmcloud.org

Functional Antagonism Assays (e.g., calcium mobilization, IP1 formation)

This compound demonstrates potent functional antagonism across various cellular signaling pathways. It antagonizes inositol monophosphate (IP1) formation induced by neurotensin in HT-29 cells with an IC₅₀ of 3.9 nM. wikipedia.orgwikipedia.orgwikipedia.org Furthermore, it effectively antagonizes intracellular calcium mobilization in Chinese hamster ovary cells transfected with the human neurotensin receptor. wikipedia.orgwikipedia.orgwikipedia.org Specifically, this compound (at 1 nM and 10 nM) antagonizes intracellular calcium mobilization stimulated by neurotensin in h-NTR1-CHO cells. wikipedia.org Its ability to antagonize neurotensin-induced IP1 formation in both h-NTR1-CHO and HT-29 cells is concentration-dependent. wikipedia.org

Beyond these cell lines, SR 142948A has been shown to inhibit neurotensin-induced cytosolic free Ca²⁺ increase (IC₅₀ = 19 ± 6 nM) and prostacyclin production (IC₅₀ = 17 ± 3 nM) in human umbilical vein endothelial cells (HUVEC). In functional assays using human colonic circular smooth muscle strips, this compound (10 nM–1 μM) competitively antagonized neurotensin responses in both the transverse and distal colon segments. It exhibited similar affinities in these segments, with pA₂ values of 8.71 and 8.45, and slopes of 0.98 and 0.99, respectively. nih.gov

Table 3: this compound Functional Antagonism Data

Functional AssayCell/Tissue TypeParameter (Value)Reference
Inositol Monophosphate (IP1) FormationHT-29 cellsIC₅₀ = 3.9 nM wikipedia.orgwikipedia.orgwikipedia.org
Intracellular Calcium Mobilizationh-NTR1-CHO cellsAntagonism at 1, 10 nM wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
Cytosolic Free Ca²⁺ IncreaseHuman Umbilical Vein Endothelial CellsIC₅₀ = 19 ± 6 nM
Prostacyclin ProductionHuman Umbilical Vein Endothelial CellsIC₅₀ = 17 ± 3 nM
Contraction (Neurotensin-induced)Human Colonic Smooth Muscle Strips (Transverse)pA₂ = 8.71, Slope = 0.98 nih.gov
Contraction (Neurotensin-induced)Human Colonic Smooth Muscle Strips (Distal)pA₂ = 8.45, Slope = 0.99 nih.gov

In Vivo Animal Models

This compound has been instrumental in characterizing the in vivo effects of neurotensin antagonism, particularly in rodent models.

Rodent Models (mice, rats, guinea pigs)

Mice: In mice, SR 142948A dose-dependently inhibits the turning behavior induced by unilateral intrastriatal injection of neurotensin, exhibiting a biphasic profile. wikipedia.orgwikipedia.orgwikipedia.org A single oral administration of this compound (2 µg/kg) has been shown to inhibit turning behavior induced by neurotensin (10 pg/mouse). wikipedia.org Furthermore, oral administration of SR 142948A blocks both hypothermia and analgesia induced by intracerebroventricular (i.c.v.) injection of neurotensin. wikipedia.orgwikipedia.orgwikipedia.org For instance, this compound (0-10 mg/kg, p.o., single administration) partially but significantly blocks neurotensin-induced hypothermia, achieving 54% antagonism at 4 mg/kg. wikipedia.org

Rats: In rats, SR 142948A demonstrates complete antagonism of neurotensin-evoked acetylcholine (B1216132) release in the striatum at a dose of 0.1 mg/kg (intraperitoneal, i.p.). wikipedia.orgwikipedia.orgwikipedia.org this compound (0.01, 0.03, 0.3 mg/kg, i.p., single administration) prevents the enhancement of acetylcholine release produced by neurotensin (100 nM) in a dose-dependent manner. wikipedia.org Similar to mice, oral administration of SR 142948A blocks both hypothermia and analgesia induced by i.c.v. injection of neurotensin in rats. wikipedia.orgwikipedia.orgwikipedia.org A single oral administration of this compound (0-10 mg/kg) partially but significantly blocks neurotensin-induced hypothermia, with 53% antagonism observed at 2 mg/kg. wikipedia.org

Beyond central nervous system effects, SR 142948A also impacts cardiovascular responses in rats. Administered intravenously (i.v.) in microg/kg quantities, SR 142948A was as active as milligram/kg doses of SR 48692 in attenuating neurotensin-induced increases in hematocrit. Oral administration of SR 142948A (10 µg/kg) resulted in significant inhibition of neurotensin-induced blood pressure changes. Additionally, intradermal injection of SR 142948A significantly inhibited neurotensin-induced plasma extravasation at concentrations as low as 10 pmol/site. It is notable that, in contrast to its other effects, SR 142948A is unable to modify dopamine (B1211576) release evoked by neurotensin injection into the ventral tegmental area. wikipedia.orgwikipedia.orgwikipedia.org

Guinea Pigs: While guinea pig brain membranes have been utilized in in vitro binding assays to characterize this compound's affinity for neurotensin receptors wikipedia.orgwikipedia.org, detailed in vivo studies specifically examining the pharmacological antagonism of this compound on behavioral or physiological responses in live guinea pig models, comparable to those conducted in mice and rats (e.g., hypothermia, analgesia, turning behavior), were not identified in the reviewed literature. Research on guinea pigs as animal models often focuses on their unique physiological characteristics, such as auditory neuroscience or immunology, rather than neurotensin-related behavioral pharmacology with this compound.

Advanced Techniques and Probes

RNA Sequencing for Receptor and Pathway Analysis

RNA sequencing (RNA-Seq) is a powerful transcriptomic technique employed to provide a comprehensive view of gene expression profiles, enabling researchers to identify novel genes, characterize alternative splicing, and elucidate complex signaling pathways. In the context of this compound, a selective non-peptide neurotensin receptor (NT) antagonist, RNA-Seq serves as a critical tool for dissecting the molecular mechanisms underlying neurotensin's diverse physiological roles and how its antagonism by this compound impacts cellular and tissue-level responses iiab.me. By perturbing the neurotensin system with this compound, researchers can observe the resulting changes in gene expression, thereby inferring the downstream pathways and receptor interactions modulated by neurotensin.

Detailed research findings illustrate the utility of RNA sequencing in conjunction with this compound. Studies investigating the role of neurotensin in primate ovulation have leveraged RNA-Seq to characterize gene expression in relevant cellular populations. For instance, RNA-Seq analysis of monkey ovarian microvascular endothelial cells (mOMECs) has revealed significant mRNA expression of permeability-regulating adherens junction proteins, such as N-cadherin (CDH2) and K-cadherin (CDH6) wikipedia.org. The application of neurotensin receptor antagonists, including this compound, in these models has demonstrated their influence on downstream physiological outcomes, such as dysregulated capillary formation and reduced luteinization in ovarian follicles wikipedia.org. This suggests that this compound's antagonistic action on neurotensin receptors indirectly affects the expression and function of these cadherins, thereby impacting ovulatory processes.

Further investigations into neurotensin's role in ovulation have utilized RNA-Seq to identify specific genes regulated by neurotensin. RNA-Seq analysis of granulosa cells, following human chorionic gonadotropin (hCG) administration with or without neurotensin knockdown, identified several genes as being downstream of neurotensin signaling zhanggroup.org. These genes include Ell2, Rsad2, Vps37a, and Smtnl2, which were subsequently confirmed by quantitative polymerase chain reaction (qPCR) zhanggroup.org. Given that this compound effectively antagonizes neurotensin receptors, it serves as an invaluable pharmacological tool to probe the involvement of these identified genes in neurotensin-mediated pathways and their contribution to the ovulatory process.

Beyond reproductive physiology, this compound has been instrumental in gene expression studies related to neurological functions. For example, its application has helped to investigate the pharmacological significance of neurotensin mRNA up-regulation in the mouse striatum following exposure to 3,4-methylenedioxymethamphetamine (MDMA), highlighting the involvement of endogenous neurotensin in behavioral responses uni.lu. While not explicitly stated as RNA-Seq, such analyses of mRNA levels demonstrate the compound's utility in transcriptional profiling. Furthermore, this compound has been employed in studies examining its impact on immediate early gene expression, particularly in the context of dopamine D1/D2 receptor synergism in the rat brain, showcasing its role in elucidating complex neurochemical pathways at a transcriptional level.

The integration of this compound with RNA sequencing techniques provides a robust approach for comprehensive receptor and pathway analysis, allowing researchers to delineate the intricate molecular networks influenced by neurotensin signaling and its pharmacological modulation.

Genes Identified in Neurotensin-Mediated Pathways Relevant to this compound Action

Gene SymbolFull Gene NameContext of IdentificationRelevant Pathway/ProcessReference
CDH2N-cadherinMonkey Ovarian Microvascular Endothelial Cells (mOMECs)Adherens Junctions, Permeability Regulation, Angiogenesis wikipedia.org
CDH6K-cadherinMonkey Ovarian Microvascular Endothelial Cells (mOMECs)Adherens Junctions, Permeability Regulation, Angiogenesis wikipedia.org
Ell2Elongation factor, RNA polymerase II, 2Granulosa Cells (hCG-treated, with/without si-Nts)Ovulatory Process, Neurotensin Signaling zhanggroup.org
Rsad2Radical S-adenosyl methionine domain containing 2Granulosa Cells (hCG-treated, with/without si-Nts)Ovulatory Process, Neurotensin Signaling zhanggroup.org
Vps37aVacuolar protein sorting 37 homolog AGranulosa Cells (hCG-treated, with/without si-Nts)Ovulatory Process, Neurotensin Signaling zhanggroup.org
Smtnl2Smoothelin-like protein 2Granulosa Cells (hCG-treated, with/without si-Nts)Ovulatory Process, Neurotensin Signaling zhanggroup.org
c-fosProto-oncogene c-fosRat Brain (Dopamine D1/D2 synergism)Immediate Early Gene Expression, Neurotensin Signaling
zif268Early growth response protein 1 (Egr1)Rat Brain (Dopamine D1/D2 synergism)Immediate Early Gene Expression, Neurotensin Signaling

Future Research Directions and Therapeutic Implications

Further Elucidation of Neurotensin (B549771) Receptor Subtype Involvement in Diverse Pathologies

SR 142948 is a crucial tool for distinguishing the roles of neurotensin receptor subtypes, particularly NTSR1 and NTSR2, in various physiological and pathological conditions nih.govresearchgate.net. While SR 48692, another neurotensin antagonist, primarily exhibits selectivity for NTSR1, this compound demonstrates higher affinity for both NTSR1 and NTSR2, offering a broader spectrum of antagonism against neurotensin-mediated effects nih.govresearchgate.net. This wider activity profile allows for a more comprehensive investigation into the specific contributions of each receptor subtype in complex disease states nih.govresearchgate.net.

For instance, studies in models of hapten-induced asthma have shown that while neurotensin's beneficial effects on airway hyperreactivity and inflammatory cell accumulation are mediated through NTSR1, this compound's ability to revert neurotensin's attenuation of TNF-α suggests a role for NTSR1 in this specific inflammatory cytokine pathway nih.gov. However, the lack of this compound's impact on neurotensin's beneficial effect on other pro-inflammatory cytokine production indicates that additional receptor pathways, potentially NTSR2 or NTSR3, may be involved nih.gov. Further research utilizing this compound can help delineate the precise involvement of each neurotensin receptor subtype in the nuanced regulation of inflammatory responses and other pathologies.

Exploration of this compound as a Pharmacological Tool for Investigating Neurotensin System Complexity

This compound serves as a significant pharmacological tool due to its potent neurotensin receptor antagonism, high affinity, oral activity, and ability to cross the blood-brain barrier nih.govmedchemexpress.com. It binds with nanomolar affinities to neurotensin receptors, with IC50 values of 1.19 nM in h-NTR1-CHO cells, 0.32 nM in HT-29 cells, and 3.96 nM in adult rat brain medchemexpress.com.

Table 1: this compound Binding Affinities (IC50)

Cell/Tissue TypeIC50 (nM)Citation
h-NTR1-CHO cells1.19 medchemexpress.com
HT-29 cells0.32 medchemexpress.com
Adult rat brain3.96 medchemexpress.com

The compound has been instrumental in exploring the complex interplay of the neurotensin system with other neurotransmitter pathways. For example, it has been used to investigate the role of neurotensin in regulating dopamine (B1211576) receptor activity and glutamate (B1630785) signaling in the brain wikipedia.org. It can block the effects of stimulant drugs, including MDMA, in animal studies wikipedia.org. This compound has also revealed a wider spectrum of activity compared to its predecessor, SR 48692, likely due to its inhibition of multiple neurotensin receptor subtypes, making it a valuable asset for further exploration of the neurotensin system's therapeutic potential nih.govresearchgate.net. Its application has extended to studying conditioned reward, where it has been shown to attenuate or block conditioned place preference induced by neurotensin analogs, suggesting its utility in understanding reward pathways frontiersin.org.

Potential for Development of Novel Therapeutic Agents

The modulatory effects of neurotensin on various neurotransmitter systems, coupled with the antagonistic properties of this compound, highlight its potential for the development of novel therapeutic agents across a range of conditions.

Neuropsychiatric Disorders

Dysregulation of neurotensin neurotransmission is hypothesized to be involved in the pathogenesis of several neuropsychiatric disorders, including schizophrenia, drug addiction, and autism spectrum disorder researchgate.netresearchgate.netnih.gov. Neurotensin receptors have been suggested as novel targets for the treatment of psychoses or drug addiction researchgate.net. This compound has demonstrated its ability to attenuate amphetamine-induced hyperactivity and block the restoration of prepulse inhibition (PPI) by antipsychotic drugs like haloperidol (B65202) and quetiapine (B1663577) in animal models, indicating its relevance in understanding and potentially treating psychotic disorders researchgate.net. In the context of drug addiction, local administration of SR 142948A into the ventral tegmental area (VTA) prior to amphetamine exposure can prevent the development of sensitization, suggesting a role in modulating reward pathways implicated in addiction researchgate.netnih.gov. Furthermore, neurotensin receptor ligands, including antagonists like this compound, are being explored as pharmacological tools for alcohol use disorders mdpi.com.

Pain Management Strategies

Neurotensin is known to modulate pain through its actions within descending analgesic pathways in brain regions such as the midbrain periaqueductal gray (PAG) nih.govnih.gov. This compound has been shown to block both hypothermia and analgesia induced by intracerebroventricular injection of neurotensin in mice and rats nih.govmedchemexpress.comresearchgate.net. This contrasts with SR 48692, which failed to block these effects nih.gov. This capability positions this compound as a valuable compound for further research into central pain processing and the development of non-opioid analgesic strategies nih.govpatsnap.comresearchgate.net. Studies have indicated that neurotensin produces direct neuronal depolarization via NTSR1 receptors and inhibits GABAergic synaptic transmission within the PAG, with SR 142948A abolishing these neurotensin-induced currents nih.govnih.gov.

Inflammatory Diseases

The neurotensin system is implicated in inflammatory processes, and this compound has been utilized to investigate these roles. In models of hapten-induced asthma, neurotensin's anti-inflammatory activity, characterized by reduced leukocyte accumulation and airway hyperresponsiveness, is mediated through NTSR1 receptors, and this compound can revert some of these effects, particularly the attenuation of TNF-α nih.gov. Additionally, the neurotensin receptor-1 (NTR-1) is overexpressed in colon cancers and colon cancer cell lines, where its signaling stimulates proliferation and promotes inflammation nih.gov. This compound is listed as a substance used in studies investigating the role of NTR-1 in mouse models of colon cancer, suggesting its utility in exploring therapeutic interventions for inflammatory bowel diseases and inflammation-associated cancers nih.gov.

Other Related Conditions

Beyond the primary areas, this compound can contribute to understanding other conditions where neurotensin plays a role. Neurotensin is involved in regulating body temperature and feeding behavior rjeid.com. This compound's ability to block neurotensin-induced hypothermia highlights its utility in studying thermoregulation nih.govmedchemexpress.comresearchgate.net. Given the broad distribution and diverse functions of neurotensin in the central nervous system and periphery, this compound remains a critical tool for uncovering further therapeutic implications in conditions modulated by the neurotensin system rjeid.com.

Q & A

Q. What is the molecular mechanism of SR 142948 as a neurotensin receptor (NTR) antagonist, and how does it differ between NT1 and NT2 receptor subtypes?

this compound is a non-peptide, orally bioavailable antagonist with high selectivity for neurotensin receptors (NTRs). It exhibits nanomolar affinity for NT1 (IC50 = 1.19 nM in h-NTR1-CHO cells) and NT2 receptors (IC50 = 3.96 nM in adult rat brain membranes) . Functionally, this compound acts as a competitive antagonist in human colon smooth muscle, blocking NT-induced contractions with pA2 values of 8.71 (transverse colon) and 8.45 (distal colon), as determined via Schild plot analysis . Unlike SR 48692, which shows non-competitive antagonism in transverse colon, this compound maintains consistent competitive inhibition across colonic regions, suggesting distinct receptor subtype interactions .

Q. Which experimental models are validated for studying this compound’s pharmacological effects?

Key models include:

  • Human colonic smooth muscle strips : Used to assess NT-induced contractions and antagonist potency. This compound (10 nM–1 µM) demonstrates dose-dependent inhibition of NT responses, validated by RT-PCR confirmation of NT1 receptor transcripts in transverse and distal colon .
  • HT-29 cells : A colorectal adenocarcinoma line for evaluating NT-induced inositol monophosphate formation (IC50 = 3.9 nM) .
  • In vivo rodent models : this compound crosses the blood-brain barrier, enabling studies on NT-mediated behaviors (e.g., analgesia, hypothermia) .

Q. How should researchers design concentration-response experiments for this compound to ensure reproducibility?

  • Dose range : Use 10 nM–1 µM for in vitro colonic muscle studies, as higher concentrations may induce off-target effects .
  • Controls : Include vehicle controls (e.g., DMSO) and reference antagonists (e.g., SR 48692) to validate specificity .
  • Data normalization : Express NT-induced contractions as a percentage of maximal carbachol (0.1 mM) responses to account for tissue variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s functional responses across tissue preparations?

Discrepancies arise from receptor heterogeneity (e.g., NT1 vs. NT2 prevalence) and species-specific NT receptor affinities. For example:

  • In human colon, this compound competitively antagonizes NT responses, while SR 48692 exhibits non-competitive antagonism in transverse colon, suggesting receptor subtype diversity .
  • Methodological adjustments :
  • Use RT-PCR to confirm receptor transcript presence (e.g., NT1 in colon vs. NT2 in brain) .
  • Apply Schild analysis to distinguish competitive (slope ≈1) vs. non-competitive antagonism (slope ≠1) .

Q. What statistical and pharmacological methods are critical for quantifying this compound’s antagonist potency?

  • Schild regression : Calculate pA2 values (e.g., 8.71 for transverse colon) to assess antagonist affinity .
  • IC50 determination : Use nonlinear regression on HT-29 cell data (e.g., NT-induced inositol monophosphate inhibition) .
  • Error mitigation : Replicate experiments across ≥5 tissue donors to address inter-individual variability .

Q. How does this compound’s pharmacokinetic profile influence experimental design in CNS vs. peripheral studies?

  • CNS studies : Leverage its blood-brain barrier permeability (e.g., intracerebroventricular administration) to study NT-mediated behaviors .
  • Peripheral studies : Prioritize in vitro models (e.g., colon strips) to isolate direct receptor effects from systemic metabolism.
  • Dosing frequency : In chronic studies, consider this compound’s oral bioavailability and half-life to maintain stable plasma levels .

Methodological Considerations

  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing experimental parameters (e.g., tissue source, antagonist pre-incubation time) .
  • Ethical compliance : For human tissue studies, obtain informed consent and ethical approval, specifying donor demographics and exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.